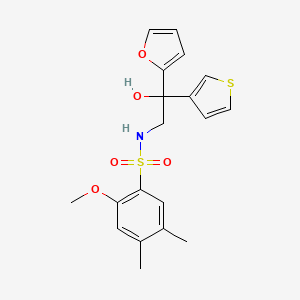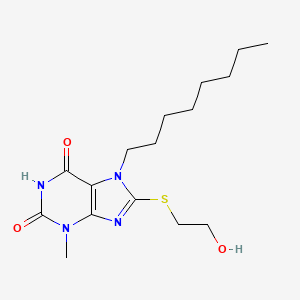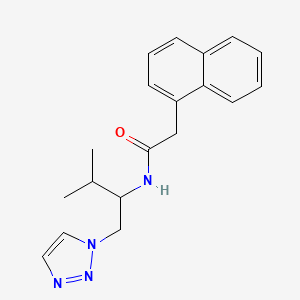
N-(4-(2-phenylmorpholino)butyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-phenylmorpholino)butyl)-2-(o-tolyloxy)acetamide, also known as PBTA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PBTA is a small molecule that belongs to the class of amides, and it has been shown to possess various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
N-(4-(2-phenylmorpholino)butyl)-2-(o-tolyloxy)acetamide is extensively metabolized in the liver, involving various pathways such as glucuronidation, sulfation, and oxidation. Genetic differences in these metabolic enzymes can influence individual responses to the compound, affecting both its efficacy and potential for toxicity. For example, variability in enzyme genotypes may lead to differences in susceptibility to toxic side effects or alter pain relief effectiveness, underlining the importance of understanding pharmacogenetic profiles in therapeutic applications (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact and Degradation
Advanced oxidation processes (AOPs) have been applied to degrade this compound in aqueous environments. Research indicates that AOPs can effectively break down the compound into less harmful by-products, suggesting a method for mitigating its environmental impact. This approach not only offers insights into the degradation pathways of such compounds but also emphasizes the importance of treating pharmaceutical contaminants to protect ecosystems (Mohammad Qutob et al., 2022).
Analgesic Mechanisms of Action
The analgesic effects of this compound are believed to be mediated through its metabolization to active compounds that interact with specific receptors in the brain and spinal cord. This process involves the transformation of the compound into N-acylphenolamine (AM404), which then acts on transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors. Such insights into its mechanisms of action have implications for pain management strategies, potentially offering alternatives to traditional analgesics (N. Ohashi & T. Kohno, 2020).
Environmental Protection Strategies
The adsorptive elimination of this compound from water has been extensively reviewed, highlighting the potential of materials like ZnAl/biochar for removing this pollutant from aquatic environments. Such studies are crucial for developing effective strategies to prevent the contamination of water bodies with pharmaceutical compounds, thereby protecting aquatic life and ensuring the safety of drinking water (C. Igwegbe et al., 2021).
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-19-9-5-6-12-21(19)28-18-23(26)24-13-7-8-14-25-15-16-27-22(17-25)20-10-3-2-4-11-20/h2-6,9-12,22H,7-8,13-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDJPSNNUWOAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2732624.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2732625.png)

![N-(1-{[(propan-2-yl)carbamoyl]methyl}piperidin-4-yl)prop-2-enamide](/img/structure/B2732627.png)
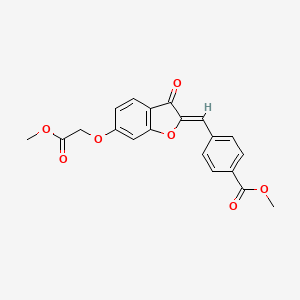

![N-(3-chloro-4-methylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2732631.png)
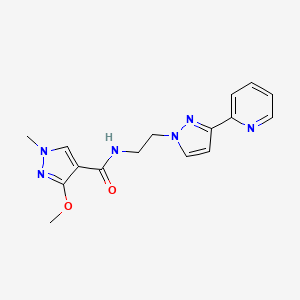
![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2732635.png)
![13-Methyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2732639.png)
